PF 477736

Descripción

Propiedades

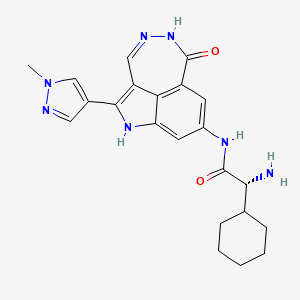

IUPAC Name |

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEXUOWTGYUVGA-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025875 |

Source

|

| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952021-60-2 |

Source

|

| Record name | PF 00477736 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-477736 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-477736 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-477736 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-477736: A Technical Guide to its Mechanism of Action as a Checkpoint Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR), a network of signaling pathways that maintain genomic integrity.[3][4] By targeting Chk1, PF-477736 disrupts cell cycle checkpoints, particularly the S and G2/M phases, which are activated in response to DNA damage.[5][6] This action makes it a promising agent for potentiating the efficacy of DNA-damaging chemotherapeutics and radiation, especially in tumors with defective p53.[1][7]

Core Mechanism of Action: Chk1 Inhibition

PF-477736 functions as an ATP-competitive inhibitor of Chk1, effectively blocking its kinase activity.[8][9] In response to DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated.[10] ATR then phosphorylates and activates Chk1.[3][10] Activated Chk1 proceeds to phosphorylate a variety of downstream targets, including Cdc25 phosphatases.[8] This phosphorylation leads to the sequestration of Cdc25 in the cytoplasm, preventing it from dephosphorylating and activating cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. The ultimate result is cell cycle arrest, which allows time for DNA repair.[10]

By inhibiting Chk1, PF-477736 prevents the phosphorylation of these downstream targets. This leads to the abrogation of the DNA damage-induced cell cycle checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[1][9] This is particularly effective in p53-deficient cancer cells, which lack the G1 checkpoint and are heavily reliant on the S and G2 checkpoints for survival after DNA damage.[1][7]

Signaling Pathway

The following diagram illustrates the canonical DNA damage response pathway and the point of intervention for PF-477736.

Caption: DNA damage response pathway and PF-477736's point of inhibition.

Quantitative Data

The following table summarizes the key quantitative data for PF-477736.

| Parameter | Value | Kinase/Cell Line | Notes |

| Ki | 0.49 nM | Chk1 | ATP-competitive inhibition.[1][7][8] |

| 47 nM | Chk2 | Demonstrates ~100-fold selectivity for Chk1 over Chk2.[7][11] | |

| 9.9 µM | CDK1 | Poor inhibitor of CDK1.[2][11] | |

| IC50 | 8 nM (Ki) | VEGFR2 | Off-target activity.[11] |

| 10 nM | Fms (CSF1R) | Off-target activity.[7][11] | |

| 14 nM | Yes | Off-target activity.[7][11] | |

| 23 nM | Aurora-A | Off-target activity.[7][11] | |

| 23 nM | FGFR3 | Off-target activity.[7][11] | |

| 25 nM | Flt3 | Off-target activity.[7][11] | |

| 39 nM | Ret | Off-target activity.[7][11] | |

| EC50 | 38 nM | HeLa cells | Abrogation of camptothecin-induced G2 arrest.[2] |

| 42 nM | HT29 cells | Abrogation of camptothecin-induced G2 arrest.[2] | |

| 45 nM | CA46 cells | Abrogation of camptothecin-induced G2 arrest.[2] | |

| GI50 | ~0.28 µM (average) | Leukemia & Lymphoma cell lines | As a single agent.[12] |

Experimental Protocols

Chk1 Kinase Inhibition Assay (In Vitro)

This protocol outlines a method to determine the inhibitory constant (Ki) of PF-477736 against Chk1.

Objective: To quantify the potency of PF-477736 as a Chk1 inhibitor.

Materials:

-

Recombinant Chk1 kinase domain

-

Assay Buffer: 50 mM TRIS pH 7.5, 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 25 mM MgCl2.

-

Substrate: 0.125 mM Syntide-2

-

ATP: 0.15 mM

-

PF-477736 at varying concentrations

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, Syntide-2, and ATP.

-

Add varying concentrations of PF-477736 to the wells.

-

Initiate the kinase reaction by adding 1 nM of the Chk1 kinase domain to each well.

-

Incubate the plate at 30°C for 20 minutes.

-

Measure the rate of NADH consumption by monitoring the decrease in absorbance at 340 nm. This is coupled to ATP hydrolysis.

-

Determine the initial velocities of the reaction at each inhibitor concentration.

-

Analyze the data using enzyme kinetic software and fit to a model for competitive inhibition to calculate the Ki value.[8]

Cell Cycle Checkpoint Abrogation Assay

This protocol describes how to assess the ability of PF-477736 to overcome a DNA damage-induced cell cycle checkpoint.

Objective: To determine the effective concentration of PF-477736 required to abrogate G2 arrest.

Materials:

-

Cancer cell line (e.g., HeLa, HT29)

-

DNA damaging agent (e.g., Camptothecin, Docetaxel)

-

PF-477736

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

Antibodies for phospho-histone H3 (Ser10)

Procedure:

-

Seed cells and allow them to attach overnight.

-

Induce DNA damage by treating cells with a DNA damaging agent (e.g., 1 nmol/L docetaxel) for a predetermined time (e.g., 24 hours) to induce G2/M arrest.[13]

-

Treat the arrested cells with varying concentrations of PF-477736 (e.g., 0.01-1 µM) for an additional period (e.g., 16 hours).[11]

-

Harvest the cells, fix them in ethanol, and stain with propidium iodide.

-

Analyze the cell cycle distribution by flow cytometry. A reduction in the G2/M population and an increase in the sub-G1 (apoptotic) population indicates checkpoint abrogation.[5]

-

Alternatively, stain cells for a mitotic marker like phospho-histone H3 (Ser10). An increase in the percentage of phospho-histone H3 positive cells after PF-477736 treatment indicates that cells are overriding the G2 checkpoint and entering mitosis.[5][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the synergistic effects of PF-477736 with a DNA-damaging agent in a xenograft model.

Caption: A typical in vivo xenograft study workflow.

Conclusion

PF-477736 is a highly potent and selective inhibitor of Chk1 kinase. Its mechanism of action centers on the abrogation of DNA damage-induced cell cycle checkpoints, which forces cells with genomic lesions into premature mitosis, resulting in cell death. This mechanism shows particular promise for enhancing the cytotoxicity of DNA-damaging agents in p53-deficient tumors. The preclinical data strongly support its role as a chemosensitizer and radiosensitizer, providing a solid rationale for the development of Chk1 inhibitors in oncology.[5][7]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

PF-477736: A Selective CHK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] As a key component of the S and G2-M phase checkpoints, CHK1 activation in response to DNA damage leads to cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[3] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is often dysfunctional, rendering them highly dependent on the S and G2-M checkpoints for survival. This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can abrogate these critical checkpoints, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[4][5]

PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of CHK1.[5][6] It has been shown to effectively abrogate DNA damage-induced cell cycle arrest and potentiate the cytotoxicity of various chemotherapeutic agents and radiation, particularly in p53-deficient cancer cell lines.[3][4][5] This technical guide provides a comprehensive overview of PF-477736, including its mechanism of action, biochemical and cellular activities, selectivity, and the experimental protocols used for its characterization.

Mechanism of Action

PF-477736 functions as a highly selective and potent ATP-competitive inhibitor of CHK1.[6][7] By binding to the ATP-binding pocket of CHK1, it prevents the phosphorylation of its downstream substrates, such as the Cdc25 family of phosphatases.[8] In a normal cellular response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[8][9] Activated CHK1 then phosphorylates and inactivates Cdc25, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis.[8] By inhibiting CHK1, PF-477736 prevents the inactivation of Cdc25, leading to premature activation of CDKs and forcing cells with damaged DNA to enter mitosis, a lethal event.[10]

Biochemical and Cellular Activity

The potency and selectivity of PF-477736 have been characterized in various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of PF-477736

| Target | Ki (nM) | IC50 (nM) | Selectivity (fold vs. CHK1 Ki) |

| CHK1 | 0.49 [7] | - | - |

| CHK2 | 47[7] | - | ~96 |

| VEGFR2 | 8[7] | - | ~16 |

| Fms (CSF1R) | - | 10[7] | ~20 |

| Yes | - | 14[7] | ~29 |

| Aurora-A | - | 23[7] | ~47 |

| FGFR3 | - | 23[7] | ~47 |

| Flt3 | - | 25[7] | ~51 |

| Ret | - | 39[7] | ~80 |

| CDK1 | 9,900[7] | - | ~20,204 |

Data compiled from multiple sources.[4][6][7][10][11][12]

Table 2: Cellular Activity of PF-477736

| Cell Line | Assay | Effect | Concentration |

| CA46, HeLa | Checkpoint Abrogation | Dose-dependent abrogation of camptothecin-induced DNA damage checkpoint.[7] | 0.01-1 µM |

| HT29 | S-phase Arrest Abrogation & Apoptosis | Abrogates gemcitabine-induced S-phase arrest and increases apoptosis.[7] | Not specified |

| HT29 | Cytotoxicity Enhancement | Enhances gemcitabine cytotoxicity in a dose- and time-dependent manner.[7] | 180-540 nM |

| COLO205 | Apoptosis Potentiation | Suppresses induced phosphorylation of histone H3 (Ser10) and Cdc25C (Ser216) and potentiates apoptosis.[10] | 360 nM |

| A431 | Radiosensitization | Reduces clonogenic survival following ionizing radiation (IR) and abrogates IR-induced G2 arrest.[3] | Not specified |

| p53-deficient cancer cell lines | Growth Inhibition | Potentiates the growth-inhibitory activity of a panel of chemotherapeutic agents.[10] | Not specified |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CHK1 signaling pathway, a typical experimental workflow for evaluating PF-477736, and the logical consequences of CHK1 inhibition.

Caption: CHK1 signaling pathway in response to DNA damage.

Caption: Experimental workflow for evaluating PF-477736.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 12. caymanchem.com [caymanchem.com]

Unveiling the Mechanism: A Technical Guide to PF-477736, an ATP-Competitive Inhibitor of Checkpoint Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). Chk1 is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation, making it a compelling target in oncology.[1][2] PF-477736 abrogates DNA damage-induced cell cycle arrest, thereby potentiating the cytotoxic effects of various chemotherapeutic agents, particularly in p53-deficient cancer cells.[3][4] This document details the quantitative inhibitory profile of PF-477736, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The inhibitory activity and selectivity of PF-477736 have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| Ki (Chk1) | 0.49 nM | Cell-free kinase assay | [4][5][6][7] |

| Ki (Chk2) | 47 nM | Cell-free kinase assay | [7][8] |

| Selectivity | ~100-fold for Chk1 over Chk2 | Cell-free kinase assays | [3][5] |

Table 1: Inhibitory Potency of PF-477736 against Chk1 and Chk2. This table highlights the high potency and selectivity of PF-477736 for Chk1. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the target enzyme.

| Kinase | IC50 (nM) |

| Chk1 | 0.49 |

| VEGFR2 | 8 |

| Fms (CSF1R) | 10 |

| Yes | 14 |

| Aurora-A | 23 |

| FGFR3 | 23 |

| Flt3 | 25 |

| Ret | 39 |

| Chk2 | 47,000 |

| CDK1 | 9,900 |

Table 2: Kinase Selectivity Profile of PF-477736. This table presents the half-maximal inhibitory concentration (IC50) values of PF-477736 against a panel of kinases, demonstrating its high selectivity for Chk1.[6][7]

Signaling Pathway and Mechanism of Action

In response to DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated, which in turn phosphorylates and activates Chk1.[1] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, allowing time for DNA repair.[2][9] PF-477736, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Chk1, preventing its catalytic activity and the phosphorylation of its substrates. This abrogation of the DNA damage checkpoint forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PF-477736 and similar compounds.

Chk1 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of Chk1 and its inhibition by PF-477736. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant Chk1 enzyme

-

Chk1tide (synthetic peptide substrate)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

PF-477736

-

DMSO

-

384-well white assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a 2x kinase buffer.

-

Dilute recombinant Chk1 enzyme and Chk1tide substrate in 1x kinase buffer to desired concentrations.

-

Prepare a stock solution of ATP in water.

-

Prepare serial dilutions of PF-477736 in DMSO, followed by a further dilution in 1x kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

-

Assay Reaction:

-

To the wells of a 384-well plate, add 1 µL of the PF-477736 dilution or DMSO (for control).

-

Add 2 µL of the diluted Chk1 enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the Chk1tide substrate and ATP.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the Chk1 activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of PF-477736 relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of PF-477736, often in combination with DNA-damaging agents.

References

- 1. protocols.io [protocols.io]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. scribd.com [scribd.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

PF-477736: A Potent and Selective Chk1 Inhibitor for Cancer Therapy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biochemical and cellular activity of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.

Quantitative Data Summary

The inhibitory activity of PF-477736 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Biochemical Potency of PF-477736

| Target | Parameter | Value (nM) |

| Chk1 | Ki | 0.49[1][2][3][4][5] |

| Chk2 | Ki | 47[3][4] |

Table 2: Kinase Selectivity Profile of PF-477736

| Kinase | Parameter | Value (nM) | Selectivity over Chk1 (fold) |

| Chk1 | Ki | 0.49 | 1 |

| Chk2 | Ki | 47 | ~96 |

| VEGFR2 | IC50 | 8 | ~16 |

| Fms (CSF1R) | IC50 | 10 | ~20 |

| Yes | IC50 | 14 | ~29 |

| Aurora-A | IC50 | 23 | ~47 |

| FGFR3 | IC50 | 23 | ~47 |

| Flt3 | IC50 | 25 | ~51 |

| Ret | IC50 | 39 | ~80 |

| CDK1 | Ki | 9900 | ~20204 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Chk1 Kinase Inhibition Assay (Determination of Ki)

This protocol describes a radiometric filter binding assay to determine the inhibition constant (Ki) of PF-477736 against Chk1.

Materials:

-

Recombinant human Chk1 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from Cdc25C)

-

[γ-³³P]ATP

-

PF-477736

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Stop solution (e.g., 7.5 M Guanidine Hydrochloride)

-

Streptavidin-coated filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of PF-477736 in kinase assay buffer.

-

In a microplate, combine the Chk1 enzyme, the peptide substrate, and the diluted PF-477736 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PF-477736.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Cell Viability (MTT) Assay (Determination of IC50)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of PF-477736 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HT-29, HeLa)

-

Complete cell culture medium

-

PF-477736

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of PF-477736 in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of PF-477736 or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of PF-477736 relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of PF-477736 and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response pathway, which is inhibited by PF-477736.

Experimental Workflow for Preclinical Evaluation of PF-477736

The diagram below outlines a typical experimental workflow for the preclinical assessment of a kinase inhibitor like PF-477736.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of PF-477736 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is paramount for cellular function and survival. The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic stability. A key regulator in this process is the serine/threonine kinase Checkpoint Kinase 1 (Chk1), which plays a pivotal role in cell cycle checkpoint control, allowing time for DNA repair before cell cycle progression. In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on Chk1-mediated checkpoints for survival following DNA damage is heightened. This dependency presents a therapeutic window for Chk1 inhibitors. PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of Chk1 that has been investigated for its ability to abrogate DNA damage-induced cell cycle arrest and potentiate the efficacy of cytotoxic chemotherapies. This technical guide provides an in-depth overview of the role of PF-477736 in the DNA damage response, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action of PF-477736

PF-477736 functions as a highly selective and potent inhibitor of Chk1.[1] By competing with ATP for binding to the kinase domain of Chk1, PF-477736 effectively blocks its catalytic activity.[1] The primary consequence of Chk1 inhibition by PF-477736 is the abrogation of the S and G2/M cell cycle checkpoints.[2] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest.[2] PF-477736 prevents this phosphorylation cascade, forcing cells with damaged DNA to prematurely enter mitosis, a process that often leads to mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells.[2][3]

Data Presentation

Table 1: In Vitro Potency and Selectivity of PF-477736

| Target | Parameter | Value (nM) | Notes |

| Chk1 | Ki | 0.49 | ATP-competitive inhibition in a cell-free assay.[4] |

| Chk2 | Ki | 47 | ~100-fold selectivity for Chk1 over Chk2.[2] |

| VEGFR2 | IC50 | 8 | Off-target kinase inhibition.[2] |

| Aurora-A | IC50 | 23 | Off-target kinase inhibition.[2] |

| FGFR3 | IC50 | 23 | Off-target kinase inhibition.[2] |

| Flt3 | IC50 | 25 | Off-target kinase inhibition.[2] |

| Fms (CSF1R) | IC50 | 10 | Off-target kinase inhibition.[2] |

| Ret | IC50 | 39 | Off-target kinase inhibition.[2] |

| Yes | IC50 | 14 | Off-target kinase inhibition.[2] |

Table 2: Cellular Activity of PF-477736

| Cell Line | Assay | Parameter | Value (nM) | Treatment Conditions |

| CA46 (Burkitt's lymphoma) | Checkpoint Abrogation | - | 128 | In combination with camptothecin.[4] |

| HeLa (Cervical cancer) | Checkpoint Abrogation | - | 128 | In combination with camptothecin.[4] |

| HT29 (Colon cancer) | Cytotoxicity Enhancement | - | 540 | In combination with a DNA damaging agent.[4] |

| OVCAR-5 (Ovarian cancer) | Synergistic Cytotoxicity | - | 250 | In combination with MK-1775.[4] |

| COLO205 (Colon cancer) | Apoptosis Potentiation | - | 360 | In combination with a DNA damaging agent.[4] |

| BJAB (B-cell lymphoma) | Growth Inhibition | IC50 | 9 | 48-hour incubation.[5] |

| Various DLBCL cell lines | Growth Inhibition | IC50 | 160 - 230 | 48-hour incubation.[5] |

| SUDHL-4, KM-H2 (Resistant cell lines) | Growth Inhibition | IC50 | >6800 | 48-hour incubation.[6] |

Table 3: In Vivo Efficacy of PF-477736

| Tumor Model | Drug Combination | PF-477736 Dose | Effect |

| Colo205 xenograft | With gemcitabine | 40 mg/kg | Dose-dependent enhancement of antitumor activity.[4] |

| COLO205 xenograft | With docetaxel | 15 mg/kg (i.p.) | Enhanced tumor growth inhibition and delay.[4] |

| MDA-MB-231 xenograft | With docetaxel | 15 mg/kg (i.p.) | Enhanced tumor growth inhibition and delay.[4] |

| OVCAR-5 xenograft | With MK-1775 | 10 mg/kg (i.p., once daily) | Greater tumor growth inhibition.[4] |

| Rat | Single agent (i.v.) | 4 mg/kg | Terminal half-life (T1/2) of 2.9 hours.[4] |

Experimental Protocols

Chk1 Kinase Assay

This assay measures the enzymatic activity of Chk1 and its inhibition by PF-477736.

Materials:

-

Recombinant Chk1 enzyme

-

Chk1 substrate (e.g., CHKtide peptide)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

PF-477736

-

384-well plates

Procedure:

-

Prepare serial dilutions of PF-477736 in kinase assay buffer.

-

In a 384-well plate, add the Chk1 enzyme, the Chk1 substrate, and the PF-477736 dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescent signal is proportional to Chk1 activity.

-

Calculate the IC₅₀ value for PF-477736 by fitting the data to a dose-response curve.

Western Blot Analysis of DNA Damage Response Proteins

This protocol is used to detect changes in the phosphorylation status and expression levels of key DDR proteins following treatment with PF-477736 and/or a DNA damaging agent.

Materials:

-

Cell culture reagents

-

DNA damaging agent (e.g., cisplatin, etoposide)

-

PF-477736

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-γH2AX (Ser139), anti-cleaved PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with the DNA damaging agent and/or PF-477736 for the desired time.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., Actin).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cell culture reagents

-

PF-477736 and/or DNA damaging agent

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with PF-477736 and/or a DNA damaging agent.

-

Harvest both adherent and suspension cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for γH2AX Foci

This technique visualizes the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).

Materials:

-

Cells grown on coverslips

-

PF-477736 and/or DNA damaging agent

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with PF-477736 and/or a DNA damaging agent.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block with blocking solution for 1 hour.

-

Incubate with the anti-γH2AX primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope.

Signaling Pathways and Workflows

Caption: DNA Damage Response Pathway and the Role of PF-477736.

Caption: Western Blot Experimental Workflow.

References

PF-477736: A Profile of Selectivity for Checkpoint Kinase 1

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of PF-477736, a potent and ATP-competitive small-molecule inhibitor, for Checkpoint Kinase 1 (Chk1) over Checkpoint Kinase 2 (Chk2). This document synthesizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Checkpoint Kinases and PF-477736

Checkpoint kinases Chk1 and Chk2 are critical serine/threonine kinases that function as key regulators in the DNA damage response (DDR) pathway.[1] These pathways are essential for maintaining genomic integrity by arresting the cell cycle to allow for DNA repair or, in the case of irreparable damage, inducing apoptosis.[1] The ATR-Chk1 and ATM-Chk2 signaling cascades are the two primary pathways that coordinate these cellular responses.[2][3] While both kinases have roles in cell cycle checkpoints, the ATR-Chk1 pathway is predominantly activated by single-stranded DNA and replication stress, whereas the ATM-Chk2 pathway primarily responds to DNA double-strand breaks.[2][3]

Given their central role in cell cycle control, Chk1 and Chk2 have emerged as significant targets for cancer therapy.[4] Inhibiting these kinases can abrogate DNA damage-induced cell cycle arrest, sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.[5][6] PF-477736 is a small-molecule inhibitor that has been identified as a potent inhibitor of Chk1.[5] Understanding its selectivity profile is crucial for its development as a therapeutic agent.

Quantitative Analysis of PF-477736 Kinase Inhibition

The inhibitory activity of PF-477736 has been quantified against Chk1, Chk2, and a panel of other protein kinases. The data, summarized in the table below, clearly demonstrates the potent and selective inhibition of Chk1.

| Kinase Target | Inhibition Constant (Ki) | IC50 | Fold Selectivity (vs. Chk1) |

| Chk1 | 0.49 nM [7][8][9] | 1 | |

| Chk2 | 47 nM [8][9] | 140 nM[10] | ~96 |

| VEGFR2 | 8 nM[7] | ~16 | |

| Fms (CSF1R) | 10 nM[7] | ~20 | |

| Yes | 14 nM[7] | ~29 | |

| Aurora-A | 23 nM[8] | ||

| FGFR3 | 23 nM[8] | ||

| Flt3 | 25 nM[8] | ||

| Ret | 39 nM[8] |

Note: The selectivity is calculated based on the Ki values.

The data reveals that PF-477736 is a highly potent inhibitor of Chk1 with a Ki of 0.49 nM.[5][7][8][9] In contrast, its inhibitory constant for Chk2 is approximately 96-fold higher at 47 nM, indicating a strong selectivity for Chk1.[7][8][9]

Experimental Protocols: Kinase Inhibition Assay

The determination of the inhibitory constants for PF-477736 was primarily conducted using a cell-free enzymatic assay. The general protocol is outlined below.

Objective: To determine the inhibitory potency (Ki) of PF-477736 against Chk1 and Chk2 kinases.

Materials:

-

Recombinant Chk1 or Chk2 kinase domain

-

ATP (Adenosine triphosphate)

-

Kinase-specific peptide substrate

-

PF-477736 at various concentrations

-

Kinase buffer solution

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the kinase buffer, a specific concentration of the peptide substrate, and ATP.

-

Enzyme Addition: The reaction is initiated by the addition of the recombinant Chk1 or Chk2 kinase domain (e.g., 1 nM of CHK1 kinase domain).[7]

-

Inhibitor Incubation: PF-477736 is added to the reaction mixtures at a range of concentrations. A control reaction with no inhibitor (DMSO vehicle) is also prepared.

-

Kinase Reaction: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

-

Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured. The ADP-Glo™ assay, for instance, converts the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.

-

Data Analysis: The initial velocities of the enzymatic reaction are measured in the presence of varying concentrations of PF-477736.[7] The data are then fitted to a kinetic model for competitive inhibition using specialized software to calculate the Ki value.[7]

Kinase Selectivity Screening: To assess the broader selectivity, PF-477736 is screened at fixed concentrations (e.g., 1 µM or 10 µM) against a large panel of diverse protein kinases.[7] The percentage of inhibition for each kinase is determined to identify any potential off-target effects.

Signaling Pathways and Experimental Workflow Visualizations

To better understand the context of Chk1 and Chk2 inhibition, the following diagrams illustrate their respective signaling pathways and the experimental workflow for determining kinase inhibition.

Caption: The ATR-Chk1 signaling pathway, primarily activated by single-stranded DNA.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Facebook [cancer.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The CHK1 Inhibitor PF-477736: A Targeted Approach for p53-Deficient Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its inactivation is a hallmark of many human cancers. Cancer cells lacking functional p53 are often dependent on alternative signaling pathways for survival, particularly in response to DNA damage. This dependency presents a therapeutic vulnerability that can be exploited by targeted therapies. One such promising strategy is the inhibition of Checkpoint Kinase 1 (CHK1), a key regulator of the S and G2/M cell cycle checkpoints. This technical guide provides a comprehensive overview of the effects of PF-477736, a potent and selective CHK1 inhibitor, on p53-deficient cancer cells.

Core Concept: Synthetic Lethality in p53-Deficient Tumors

The therapeutic rationale for using CHK1 inhibitors in p53-deficient cancers is rooted in the concept of synthetic lethality. In healthy cells, the p53-dependent G1 checkpoint is the primary mechanism to halt the cell cycle in response to DNA damage, allowing time for repair before DNA replication. When p53 is non-functional, as is the case in many tumors, cells lose this crucial G1 checkpoint and become heavily reliant on the S and G2/M checkpoints, which are primarily regulated by the ATR-CHK1 pathway, to repair damaged DNA before entering mitosis.

By inhibiting CHK1 with PF-477736, this last line of defense is dismantled. In the presence of DNA damage (often induced by chemotherapy), p53-deficient cells are unable to arrest in the S or G2 phase. This forces them to enter mitosis with damaged DNA, leading to a catastrophic failure of cell division known as "mitotic catastrophe," and ultimately, cell death.[1][2][3][4] Normal, p53-proficient cells, on the other hand, can still rely on their functional G1 checkpoint and are therefore less sensitive to CHK1 inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of PF-477736 in various p53-deficient cancer cell lines.

Table 1: IC50 Values of PF-477736 in p53-Deficient Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | PF-477736 IC50 (nM) | Reference |

| BJAB | Diffuse Large B-cell Lymphoma | Mutant | 9 | [5] |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |

| SUDHL-6 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |

| HBL-1 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |

| U-2932 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |

| TMD8 | Diffuse Large B-cell Lymphoma | Mutant | 160 - 230 | [5] |

| RAMOS | Burkitt Lymphoma | Mutant | 160 - 230 | [5] |

| CHP134 | Neuroblastoma | Wild-type (MYCN amplified) | Sensitive (IC50 not specified) | [6] |

| SMS-SAN | Neuroblastoma | Wild-type (MYCN amplified) | Sensitive (IC50 not specified) | [6] |

| HT29 | Colorectal Carcinoma | Mutant | Not specified | [7] |

| Colo205 | Colorectal Carcinoma | Mutant | Not specified | [7] |

| PC-3 | Prostate Cancer | Null | Not specified | [7] |

| MDA-MB-231 | Breast Cancer | Mutant | Not specified | [7] |

| K562 | Chronic Myelogenous Leukemia | Null | Not specified | [7] |

Table 2: Cellular Effects of PF-477736 in p53-Deficient Cancer Cells

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| HT29 | PF-477736 + DNA damaging agent | Abrogation of S-phase arrest, increase in apoptosis | Corresponding increase in apoptotic cell populations | [7] |

| COLO205 | PF-477736 + DNA damaging agent | Potentiation of apoptosis | Not specified | [7] |

| HCT116 p53-/- | Gemcitabine + PF-477736 | Bypass of S and G2 checkpoints | High levels of chemopotentiation | [1] |

| U87MG-E6 (p53-deficient) | Temozolomide + UCN-01 (Chk1 inhibitor) | Blocked G2-M arrest, enhanced mitotic catastrophe and cell death | Not specified | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of CHK1 Inhibition in p53-Deficient Cells

Caption: CHK1 inhibition by PF-477736 in p53-deficient cells abrogates the G2/M checkpoint.

Experimental Workflow for Assessing PF-477736 Efficacy

Caption: A typical experimental workflow to evaluate the effects of PF-477736.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of PF-477736 on the viability of adherent cancer cells.

Materials:

-

p53-deficient and p53-proficient cancer cell lines

-

Complete culture medium

-

PF-477736

-

DNA damaging agent (e.g., gemcitabine, doxorubicin)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of PF-477736 and the DNA damaging agent in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with PF-477736.[9][10][11]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for longer).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).

Western Blotting for Phospho-CHK1 and γH2AX

This protocol is for detecting changes in the phosphorylation status of CHK1 and the DNA damage marker γH2AX.[12][13][14][15][16]

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.

Conclusion

PF-477736 represents a promising therapeutic agent for the treatment of p53-deficient cancers. Its ability to selectively induce mitotic catastrophe in these tumors, while sparing normal cells, highlights the potential of exploiting synthetic lethal relationships in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the preclinical and clinical potential of CHK1 inhibitors in oncology.

References

- 1. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitotic catastrophe occurs in the absence of apoptosis in p53-null cells with a defective G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Mitotic Catastrophe Occurs in the Absence of Apoptosis in p53-Null Cells with a Defective G1 Checkpoint | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellsignal.com [cellsignal.com]

- 16. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-477736: A Selective Chk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of PF-477736, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to support researchers and drug development professionals in their exploration of Chk1 inhibition as a therapeutic strategy, particularly in the context of oncology.

Chemical Structure and Properties

PF-477736 is a small molecule inhibitor belonging to the diazepinoindolone class of compounds. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide[1] |

| Molecular Formula | C₂₂H₂₅N₇O₂[1][2][3][4] |

| Molecular Weight | 419.48 g/mol [1][4][5] |

| SMILES String | CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2[5] |

| CAS Number | 952021-60-2[3][6] |

Biological Activity and Mechanism of Action

PF-477736 is a highly potent and selective, ATP-competitive inhibitor of Chk1 kinase.[5][7] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair.

By inhibiting Chk1, PF-477736 abrogates the DNA damage-induced cell cycle checkpoints, particularly the G2/M and S-phase checkpoints.[8] This forced entry into mitosis with unrepaired DNA leads to mitotic catastrophe and subsequent apoptosis. This mechanism is particularly effective in cancer cells with a deficient p53 tumor suppressor pathway, as they are more reliant on the Chk1-mediated checkpoint for survival following DNA damage.

The high selectivity of PF-477736 for Chk1 over other kinases, including Chk2, makes it a valuable tool for dissecting the specific roles of Chk1 in cellular processes and a promising candidate for targeted cancer therapy.

Signaling Pathway of Chk1 Inhibition by PF-477736

The following diagram illustrates the central role of Chk1 in the DNA damage response and the mechanism by which PF-477736 exerts its effects.

Quantitative Biological Data

The potency and selectivity of PF-477736 have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Target | Value | Assay Type |

| Ki | Chk1 | 0.49 nM | Kinase Assay |

| Ki | Chk2 | 47 nM | Kinase Assay |

| IC₅₀ | VEGFR2 | 8 nM | Kinase Assay |

| IC₅₀ | Fms | 10 nM | Kinase Assay |

| IC₅₀ | Yes | 14 nM | Kinase Assay |

| IC₅₀ | Aurora-A | 23 nM | Kinase Assay |

| IC₅₀ | FGFR3 | 23 nM | Kinase Assay |

| IC₅₀ | Flt3 | 25 nM | Kinase Assay |

| IC₅₀ | Ret | 39 nM | Kinase Assay |

| Ki | CDK1 | 9.9 µM | Kinase Assay |

Data sourced from MedchemExpress and APExBIO.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with PF-477736.

Chk1 Kinase Assay

This assay measures the ability of PF-477736 to inhibit the enzymatic activity of Chk1 in a cell-free system.

Materials:

-

Recombinant Chk1 enzyme

-

Chk1 peptide substrate (e.g., Syntide-2)

-

ATP

-

Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

PF-477736 (serial dilutions)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of PF-477736 in the assay buffer.

-

In a 96-well plate, add the Chk1 enzyme, the peptide substrate, and the PF-477736 dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of Chk1 inhibition for each concentration of PF-477736 and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of PF-477736 on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., p53-deficient lines like HT-29 or MDA-MB-231)

-

Complete cell culture medium

-

PF-477736 (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of PF-477736 (and/or a chemotherapeutic agent if investigating synergy) and incubate for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis for Chk1 Pathway Modulation

This technique is used to detect changes in the phosphorylation status of Chk1 and its downstream targets, providing insights into the compound's mechanism of action at the cellular level.

Materials:

-

Cancer cell lines

-

PF-477736

-

DNA damaging agent (e.g., gemcitabine, etoposide)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-H2AX (γH2AX), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with a DNA damaging agent to activate the DDR, followed by treatment with PF-477736 for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of PF-477736 on the phosphorylation of Chk1 and its downstream effectors.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the typical workflow for a Western blot experiment to assess the impact of PF-477736 on Chk1 signaling.

Conclusion

PF-477736 is a powerful and selective research tool for investigating the biological functions of Chk1. Its ability to abrogate DNA damage checkpoints, particularly in p53-deficient cancer cells, highlights the therapeutic potential of Chk1 inhibition. The experimental protocols and data presented in this guide are intended to facilitate further research into the applications of PF-477736 and the broader field of DDR-targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

The Discovery and Development of PF-477736: A Selective Chk1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of PF-477736. It details the compound's mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, ensuring genomic integrity by orchestrating cell cycle arrest to allow for DNA repair.[1] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint for survival following DNA damage is heightened.[2] This dependency presents a therapeutic window for Chk1 inhibitors, which can abrogate this checkpoint, leading to premature mitotic entry and subsequent cell death, a concept known as synthetic lethality.[3] PF-477736 was developed as a selective Chk1 inhibitor with the potential to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[1]

Discovery and Mechanism of Action

PF-477736, also known as PF-00477736, was identified as a potent and selective diazepinoindolone inhibitor of Chk1.[3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of Chk1 and preventing the phosphorylation of its downstream substrates.[2][4] This inhibition effectively abrogates the S and G2-M cell cycle checkpoints that are activated in response to DNA damage. By overriding these critical checkpoints, PF-477736 sensitizes cancer cells to the cytotoxic effects of various DNA-damaging agents.

In Vitro Pharmacology

The in vitro activity of PF-477736 has been extensively characterized through a variety of biochemical and cell-based assays.

Kinase Inhibition Profile

PF-477736 is a highly potent inhibitor of Chk1 with a Ki of 0.49 nM in cell-free assays.[4][5] It exhibits significant selectivity for Chk1 over the related kinase Chk2 (Ki = 47 nM), with a selectivity ratio of approximately 100-fold.[4] Further screening against a panel of over 100 protein kinases revealed that PF-477736 also inhibits several other kinases, though with lesser potency compared to Chk1.[3]

| Target Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Chk1 |

| Chk1 | 0.49 | - | 1x |

| Chk2 | 47 | - | ~96x |

| VEGFR2 | - | 8 | ~16x |

| Fms (CSF1R) | - | 10 | ~20x |

| Yes | - | 14 | ~29x |

| Aurora-A | - | 23 | ~47x |

| FGFR3 | - | 23 | ~47x |

| Flt3 | - | 25 | ~51x |

| Ret | - | 39 | ~80x |

| CDK1 | 9900 | - | ~20,000x |

Table 1: Kinase inhibitory profile of PF-477736. Data compiled from multiple sources.[3][4][5][6]

Cellular Activity

In cellular assays, PF-477736 effectively abrogates the DNA damage-induced cell cycle checkpoint. For instance, in CA46 cells, PF-477736 dose-dependently abrogates the camptothecin-induced DNA damage checkpoint at concentrations ranging from 0.01 to 1 μM.[4] The compound has been shown to potentiate the cytotoxic effects of various chemotherapeutic agents across a range of p53-deficient human cancer cell lines.[2][5]

| Cell Line | Chemotherapeutic Agent | Effect of PF-477736 | Concentration of PF-477736 |

| HT29 | Gemcitabine | Abrogates S-phase arrest and increases apoptosis | 180-540 nM |

| CA46, HeLa | Camptothecin | Abrogates DNA damage checkpoint | 128 nM |

| COLO205 | Docetaxel | Suppresses phosphorylation of histone H3 (Ser10) and Cdc25C (Ser216), potentiates apoptosis | 360 nM |

| OVCAR-5 | MK-1775 (Wee1 inhibitor) | Synergistic cytotoxic activity, premature mitosis | 250 nM |

Table 2: In vitro cellular activity of PF-477736 in combination with other agents.[4][5]

In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of PF-477736 has been demonstrated in several xenograft models, where it enhances the antitumor activity of chemotherapeutic agents.

Xenograft Studies

In a Colo205 xenograft mouse model, PF-477736 dose-dependently enhanced the antitumor activity of gemcitabine.[5] Similarly, in both COLO205 and MDA-MB-231 xenograft models, intraperitoneal administration of PF-477736 (15 mg/kg) enhanced the tumor growth inhibition induced by gemcitabine.[5] Combination treatment with docetaxel in COLO205 and MDA-MB-231 xenografts also showed significant enhancement of antitumor effects.[3]

| Xenograft Model | Combination Agent | PF-477736 Dose and Route | Outcome |

| Colo205 | Gemcitabine | 4-60 mg/kg i.p. | Potentiated antitumor activity |

| COLO205, MDA-MB-231 | Gemcitabine | 15 mg/kg i.p. | Enhanced tumor growth inhibition and delay |

| OVCAR-5 | MK-1775 | 10 mg/kg i.p. (once daily) | Greater tumor growth inhibition |

| Colo205 | Docetaxel | 12 mg/kg | Increased phosphorylation of histone H3 (Ser10) and γ-H2AX |

Table 3: In vivo efficacy of PF-477736 in xenograft models.[4][5]

Pharmacokinetics

Pharmacokinetic studies in rats following a 4 mg/kg intravenous dose of PF-477736 revealed a low systemic plasma clearance of 11.8 mL/min/kg and a terminal half-life of 2.9 hours.[4] The area under the curve (AUC) was determined to be 5.72 μg×hr/mL.[5] Intraperitoneal administration of PF-477736 at doses ranging from 4 to 40 mg/kg exhibited dose-dependent pharmacokinetics.[4]

| Parameter | Value |

| Dose (i.v.) | 4 mg/kg |

| Terminal Half-life (T1/2) | 2.9 hours |

| Plasma Clearance (CLp) | 11.8 mL/min/kg |

| Area Under the Curve (AUC) | 5.72 μg×hr/mL |

Table 4: Pharmacokinetic parameters of PF-477736 in rats.[4][5]

Signaling Pathways and Experimental Workflows

Chk1 Signaling Pathway in Response to DNA Damage

References

- 1. Facebook [cancer.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-477736 in Cell Cycle Checkpoint Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[1][2][3] Chk1 acts as a central effector of the S and G2/M phase checkpoints, halting cell cycle progression to allow for DNA repair.[3][4] Inhibition of Chk1 by PF-477736 abrogates these checkpoints, leading to premature mitotic entry and potentiation of DNA damage-induced apoptosis, particularly in p53-deficient cancer cells.[1][3][5] These characteristics make PF-477736 a valuable tool for studying cell cycle control and a potential chemosensitizing agent in cancer therapy.[5][6]

This document provides detailed application notes and protocols for the use of PF-477736 in cell culture-based assays to study its effects on cell cycle checkpoints.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of PF-477736

| Kinase | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. Chk1 |

| Chk1 | 0.49 [2] | 0.49 [7] | - |

| Chk2 | 47 | 47[7] | ~100-fold[1] |

| CDK1 | 9900[7] | - | >20,000-fold[2] |

| VEGFR2 | 8[2] | - | <100-fold[2] |

| Aurora-A | 23[2] | - | <100-fold[2] |

| FGFR3 | 23[2] | - | <100-fold[2] |

| Flt3 | 25[2] | - | <100-fold[2] |

| Fms (CSF1R) | 10[1] | - | <100-fold[2] |

| Ret | 39[2] | - | <100-fold[2] |

| Yes | 14[2] | - | <100-fold[2] |

Table 2: Cellular Activity of PF-477736 in Human Cancer Cell Lines

| Cell Line | p53 Status | Assay | Treatment | EC₅₀ / GI₅₀ (nM) | Effect |

| CA46 | Mutated | Checkpoint Abrogation | + Camptothecin | 45[7] | Abrogation of G2 arrest[7] |

| HeLa | Wild-type (HPV E6) | Checkpoint Abrogation | + Camptothecin | 38[7] | Abrogation of G2 arrest[7] |

| HT29 | Mutated | Checkpoint Abrogation | + Camptothecin | 42[7] | Abrogation of G2 arrest[7] |

| HT29 | Mutated | Cytotoxicity | + Gemcitabine | 540[1] | Enhanced cytotoxicity[1] |

| HT29 | Mutated | Cell Cycle | + Gemcitabine | - | Abrogation of S-phase arrest[2] |

| COLO205 | Mutated | Apoptosis Potentiation | + Docetaxel | - | Increased apoptosis[8] |

| Raji | Mutated | Proliferation | Single Agent | ~170[9] | Inhibition of proliferation[9] |

| Jurkat | Mutated | Proliferation | Single Agent | ~170[9] | Inhibition of proliferation[9] |

| U937 | Mutated | Proliferation | Single Agent | ~170[9] | Inhibition of proliferation[9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.

Caption: General experimental workflow for studying PF-477736 effects on cell cycle checkpoints.

Experimental Protocols

Preparation of PF-477736 Stock Solution

-

Reagent: PF-477736 powder

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

-

Allow the PF-477736 vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of PF-477736 powder in anhydrous DMSO. For example, for 1 mg of PF-477736 (MW: 419.48 g/mol ), add 238.4 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or brief sonication can be used if necessary.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

Cell Culture and Treatment

Protocol:

-

Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 10 cm dishes) and allow them to attach and reach exponential growth (typically 24 hours).

-

For checkpoint abrogation studies, pre-treat cells with a DNA damaging agent (e.g., 100 nM Camptothecin or 1 µM Gemcitabine) for a predetermined time to induce cell cycle arrest (e.g., 16-24 hours).

-

Following the pre-treatment, add PF-477736 at the desired final concentrations (e.g., 10 nM - 1 µM) to the culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest PF-477736 treatment.

-

Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48 hours) before harvesting for downstream analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing DNA content using Propidium Iodide (PI) staining.

Materials:

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

70% Ethanol, ice-cold

-

PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

Protocol:

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 2 hours at 4°C for fixation. (Samples can be stored at -20°C for several weeks).

-

Centrifuge the fixed cells at 500 x g for 10 minutes.

-

Discard the ethanol and wash the cell pellet once with 5 mL of PBS.

-

Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Checkpoint Protein Analysis

Materials:

-

RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser296), anti-γH2AX (Ser139), anti-phospho-Histone H3 (Ser10), anti-Chk1, anti-Actin or -Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol: